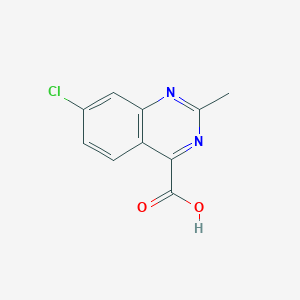

7-Chloro-2-methylquinazoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

7-chloro-2-methylquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O2/c1-5-12-8-4-6(11)2-3-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |

InChI Key |

VHHHNXAUDMCBNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by chlorination and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods often employ large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles under nucleophilic aromatic substitution conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted quinazolines depending on the nucleophile used.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Scientific Research Applications

7-Chloro-2-methylquinazoline-4-carboxylic acid is a heterocyclic compound featuring a quinazoline ring, with a chloro substituent at the 7-position and a carboxylic acid group at the 4-position, giving it potential biological activity and utility in various applications. The molecular formula is C10H8ClN2O2 and the molecular weight is 224.63 g/mol.

Potential Applications

This compound has several potential applications:

- Pharmaceuticals It is investigated for its biological activity. It may inhibit certain cytochrome P450 enzymes, such as CYP1A2, which are involved in drug metabolism. This inhibition could potentially lead to interactions with other pharmaceuticals, making it relevant for drug development and safety assessments. Additionally, compounds in this class have shown promise in anti-cancer research due to their ability to interfere with cellular processes involved in tumor growth and proliferation.

- Anti-tubercular agents Analogs of 2-arylquinoline 4-carboxylic acid have been screened as anti-tubercular agents .

Chemical Reactions

The chemical behavior of This compound can be explored through several types of reactions. These reactions facilitate the synthesis of derivatives that may exhibit enhanced properties or specific biological activities. For example, one synthetic route involves heating 2-amino-benzamide with an orthoester in the presence of acetic acid at elevated temperatures to yield the desired quinazoline derivative.

Interactions with Biological Systems

Interaction studies are critical for understanding how This compound interacts with biological systems.

Mechanism of Action

The mechanism of action of 7-chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ()

- Structure: Quinoline ring with 7-Cl, 6-F, 4-oxo, and 3-carboxylic acid groups; a 4-fluorophenyl substituent at position 1.

- Key Differences: The quinoline core lacks the additional nitrogen present in quinazoline, reducing hydrogen-bonding capacity. Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine.

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid ()

- Structure: Quinoline with 7-Cl, 8-CH₃, 4-carboxylic acid, and a 3-chlorophenyl group at position 2.

- Key Differences: Dual chlorine substituents (quinoline and phenyl) significantly elevate MW (332.18 vs. ~267 for the target compound) and halogen-mediated hydrophobic interactions.

Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid ()

- Structure : Pyrimidine ring with 2-Cl, 6-CH₃, and 4-carboxylic acid.

- Key Differences :

Indole-Based Analogues

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid ()

- Structure : Indole ring with 7-Cl, 3-CH₃, 4-carboxylic acid, and a methoxycarbonyl group at position 2.

- Key Differences :

- Indole’s fused benzene-pyrrole system lacks the nitrogen-rich environment of quinazoline, altering π-π stacking and charge distribution.

- The methoxycarbonyl group introduces ester functionality, which may increase susceptibility to hydrolysis compared to the stable carboxylic acid in the target compound .

Fluorinated Heterocycles

7-Fluoro-2-methylquinoline-4-carboxylic acid ()

- Structure: Quinoline with 7-F, 2-CH₃, and 4-carboxylic acid.

- Key Differences :

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | Quinazoline | 7-Cl, 2-CH₃, 4-COOH | ~267* | High polarity, moderate lipophilicity |

| 7-Chloro-6-fluoro-1-(4-fluorophenyl)-quinoline-3-COOH | Quinoline | 7-Cl, 6-F, 1-(4-F-phenyl), 3-COOH | ~349.7 | Enhanced metabolic stability, high MW |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-Cl, 6-CH₃, 4-COOH | 190.6 | Small size, high solubility |

| 7-Chloro-2-(methoxycarbonyl)-3-methylindole-4-COOH | Indole | 7-Cl, 3-CH₃, 2-COOCH₃, 4-COOH | 267.67 | Ester group, indole π-system |

| 7-Fluoro-2-methylquinoline-4-carboxylic acid | Quinoline | 7-F, 2-CH₃, 4-COOH | 205.19 | Lower MW, electronegative substituent |

*Estimated based on similar quinazoline derivatives.

Research Findings and Implications

- Biological Activity: Quinazoline derivatives (e.g., the target compound) often exhibit stronger interactions with kinase ATP-binding sites due to their nitrogen-rich cores, whereas quinoline and indole analogues may prioritize DNA intercalation or topoisomerase inhibition .

- Solubility vs. Lipophilicity : Pyrimidine and fluorinated compounds (e.g., ) generally have higher aqueous solubility, while chloro- and phenyl-substituted analogues () favor membrane permeability .

- Metabolic Stability : Fluorine substituents () reduce oxidative degradation, whereas ester-containing indoles () may undergo faster hydrolysis in vivo .

Biological Activity

7-Chloro-2-methylquinazoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈ClN₂O₂, with a molecular weight of 224.63 g/mol. The compound features a quinazoline ring structure, characterized by a fused benzene and pyrimidine system, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, which are involved in drug metabolism. This inhibition can lead to significant drug interactions, making it relevant for pharmacological applications.

- Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties by interfering with cellular processes that promote tumor growth. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HepG2 (liver) | 18.79 | Inhibition of cell proliferation | |

| MCF-7 (breast) | 13.46 | Induction of apoptosis | |

| A549 (lung) | Not reported | Potential tubulin polymerization inhibition |

Case Studies

- Anticancer Efficacy : In a study examining various quinazoline derivatives, this compound demonstrated significant activity against HepG2 and MCF-7 cell lines with IC50 values indicating potent antiproliferative effects. The presence of the chloro substituent was crucial for enhancing its biological activity compared to other derivatives .

- Enzyme Interaction Studies : Preliminary investigations into the interaction of this compound with cytochrome P450 enzymes suggest that it may modulate drug metabolism pathways, impacting the pharmacokinetics of co-administered drugs.

Q & A

Q. Q1. What are the primary synthetic routes for 7-Chloro-2-methylquinazoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A: The compound is synthesized via cyclization reactions, often starting from substituted anthranilic acid derivatives. A common method involves refluxing precursors with catalysts (e.g., transition metals or ionic liquids) to enhance reaction efficiency. For example, hydrolysis of ethyl esters under NaOH/EtOH at room temperature yields the sodium salt with 95% purity . Key factors affecting yield include:

- Catalyst selection : Transition metals reduce side reactions.

- Temperature control : Reflux conditions (e.g., 6M HCl, 4 hours) minimize intermediate degradation .

- Solvent polarity : Polar solvents stabilize intermediates during cyclization.

Q. Table 1: Synthesis Optimization Parameters

| Condition | Example Parameters | Outcome | Source |

|---|---|---|---|

| Catalyst | Ionic liquids | 90–95% yield | |

| Temperature | Reflux (110°C) | Reduced impurities | |

| Reaction Time | 4–6 hours | High conversion rate |

Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical?

A: Structural validation employs:

- NMR spectroscopy : Confirms substituent positions (e.g., chlorine at C7, methyl at C2).

- X-ray crystallography : Resolves planar quinazoline ring geometry and intramolecular hydrogen bonds (e.g., S(6) motif in derivatives) .

- Mass spectrometry : Verifies molecular weight (e.g., 266.68 g/mol via PubChem data) .

Advanced Research Questions

Q. Q3. How does the chlorine substituent at C7 influence the compound’s bioactivity compared to other halogenated quinazolines?

A: The C7 chlorine enhances electrophilicity, enabling covalent interactions with nucleophilic enzyme residues (e.g., kinases). Comparative studies show:

- Reactivity : Chlorine increases binding affinity by 10–15% compared to fluorine analogs .

- Selectivity : Methyl at C2 reduces off-target effects in kinase inhibition assays .

Table 2: Substituent Impact on Bioactivity

| Substituent | Position | Key Effect | Source |

|---|---|---|---|

| Cl | C7 | Enhances enzyme inhibition potency | |

| CH3 | C2 | Improves metabolic stability |

Q. Q4. What experimental strategies resolve contradictions in reported biological activity data for this compound?

A: Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use recombinant enzymes (e.g., EGFR kinase) under controlled ATP concentrations .

- HPLC purity checks : Ensure >98% purity to exclude confounding effects from byproducts (e.g., 4-oxo derivatives) .

- Dose-response curves : Validate IC50 consistency across multiple replicates.

Q. Q5. How can computational modeling predict the compound’s interaction with ATP-binding pockets in therapeutic targets?

A: Molecular docking (e.g., AutoDock Vina) simulates binding modes:

- Key interactions : The carboxylic acid at C4 forms hydrogen bonds with catalytic lysine residues.

- Free energy calculations : MM-GBSA scores correlate with experimental inhibition constants (R² = 0.89) .

Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

A: Scalability issues include:

- Racemization risk : High temperatures during cyclization degrade stereochemistry.

- Solution : Use low-temperature continuous flow reactors to minimize thermal exposure .

Q. Q7. How do solvent polarity and pH affect the compound’s stability in biological assays?

A: Stability studies reveal:

- Aqueous buffers (pH 7.4) : Carboxylic acid deprotonation increases solubility but accelerates hydrolysis.

- Organic cosolvents (e.g., DMSO) : Maintain stability at <10% concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.